molecular formula C24H26N4O4S B2511206 N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921865-19-2

N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2511206
CAS No.: 921865-19-2
M. Wt: 466.56
InChI Key: WZFFYVVJQILIMR-UHFFFAOYSA-N
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Description

N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that is used in various fields such as chemistry, biology, medicine, and industry. Known for its unique structure, it features a combination of aromatic rings and functional groups that make it highly reactive and versatile.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves multi-step organic reactions. The initial step typically involves the formation of the benzo[d][1,3]dioxole structure, followed by the introduction of the thiazole ring. This is followed by the attachment of the diethylamino and methylphenyl groups, and finally, the carboxamide group is introduced.

Industrial Production Methods: In an industrial setting, this compound can be synthesized in bulk using automated and continuous flow reactors. These methods ensure high yield and purity of the product. The process involves controlled temperature and pressure conditions to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

  • Oxidation: Converts the compound into its corresponding oxide.

  • Reduction: Reduces the compound to produce simpler derivatives.

  • Substitution: Allows the exchange of functional groups, modifying its properties.

Common Reagents and Conditions:
  • Oxidation: Uses reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

  • Reduction: Employs reagents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

  • Substitution: Utilizes various halogenating agents, acids, or bases depending on the required product.

Major Products: The major products formed from these reactions vary widely and can include simplified aromatic compounds, aminophenyl derivatives, and thiazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is used as a reagent in organic synthesis, assisting in the formation of more complex molecular structures.

Biology: In biology, the compound is utilized for its potential pharmacological activities, including interactions with various biological targets, aiding in drug discovery and development.

Medicine: The compound shows promise in medical research, particularly in the study of its effects on specific enzymes or receptors, which could lead to new therapeutic agents.

Industry: Industrially, this compound finds application in the production of specialty chemicals and advanced materials, contributing to the development of innovative products.

Comparison with Similar Compounds

Similar Compounds:

  • N-(4-(2-(phenylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

  • N-(4-(2-((4-(dimethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Highlighting Uniqueness: Compared to its analogs, N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is distinguished by its diethylamino group, which imparts distinct pharmacological properties. Its higher molecular complexity offers increased specificity in its biological interactions, making it a valuable compound in research.

Properties

IUPAC Name

N-[4-[2-[4-(diethylamino)-2-methylanilino]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S/c1-4-28(5-2)18-7-8-19(15(3)10-18)26-22(29)12-17-13-33-24(25-17)27-23(30)16-6-9-20-21(11-16)32-14-31-20/h6-11,13H,4-5,12,14H2,1-3H3,(H,26,29)(H,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFFYVVJQILIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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